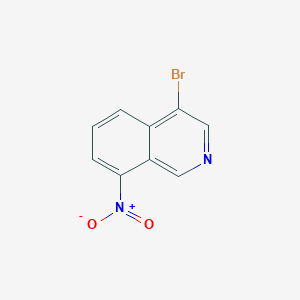

4-Bromo-8-nitroisoquinoline

Descripción general

Descripción

4-Bromo-8-nitroisoquinoline is a chemical compound with the molecular formula C9H5BrN2O2 . It has a molecular weight of 253.05 . It is a solid substance that is stored in dry conditions at temperatures between 2-8°C . The compound is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of bromoisoquinoline derivatives, including 5- or 8-bromoisoquinoline derivatives, has been described in various studies . One method involves the use of aluminium chloride as a catalyst and gaseous bromine as a brominating agent . Another method uses liquid bromine and AlBr3 . These methods have been modified to improve yield .Molecular Structure Analysis

The InChI code for 4-Bromo-8-nitroisoquinoline is 1S/C9H5BrN2O2/c10-8-5-11-4-7-6 (8)2-1-3-9 (7)12 (13)14/h1-5H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Bromo-8-nitroisoquinoline is a solid substance . It has a molecular weight of 253.05 and a molecular formula of C9H5BrN2O2 . The compound is stored in dry conditions at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Chemoprevention Studies

Compounds similar to 4-Bromo-8-nitroisoquinoline, such as 4-nitroquinoline 1-oxide (4-NQO), have been extensively studied for their chemopreventive properties. For example, dietary flavonoids like chalcone, 2-hydroxychalcone, and quercetin have shown significant inhibitory effects on oral carcinogenesis initiated with 4-NQO in rats, indicating the potential for chemoprevention in human cancers as well (Makita et al., 1996).

Mutagenesis and DNA Damage

4-NQO is also known for its mutagenic properties, as demonstrated in studies involving Aspergillus nidulans. This research helps in understanding the mutagenic spectrum of such compounds, contributing to genetic screens and studies on DNA damage and repair (Downes et al., 2014). Additionally, the carcinogenic potential of 4-NQO through DNA adduct formation and oxidative damage highlights the importance of studying such compounds for understanding carcinogenesis mechanisms (Arima et al., 2006).

Synthetic Chemistry Applications

Research on brominated hydroxyquinoline derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), reveals their use as photolabile protecting groups with sensitivity to multiphoton excitation. Such compounds are valuable in the synthesis of caged biomolecules for biological studies (Fedoryak & Dore, 2002).

Corrosion Inhibition

Studies on 8-nitrofluoroquinolone derivatives, including those with bromine substituents, have explored their antibacterial properties and potential as corrosion inhibitors for metals in acidic environments. This research is crucial for developing new materials and coatings to protect against corrosion in industrial applications (Al-Hiari et al., 2007).

Safety and Hazards

The safety information for 4-Bromo-8-nitroisoquinoline includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Mode of Action

Given its structural similarity to other isoquinoline derivatives, it may interact with its targets through similar mechanisms, such as intercalation into DNA or inhibition of certain enzymes . .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 1.61 (iLOGP) to 2.62 (XLOGP3), which may influence its distribution and bioavailability .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .

Propiedades

IUPAC Name |

4-bromo-8-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-5-11-4-7-6(8)2-1-3-9(7)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCPLMDZUBRAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-8-nitroisoquinoline | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid](/img/structure/B2844523.png)

![N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844532.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844537.png)

![[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2844538.png)

![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2844539.png)

![1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2844540.png)

![N-(4-chlorophenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2844544.png)